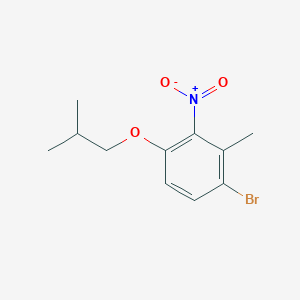
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3CP6PTHP) is an organic compound that belongs to the class of pyrimidine-2,4-diones. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of other organic compounds. The synthesis of 3CP6PTHP involves the condensation of 3-cyclopropyl-6-pentan-3-yl-1,2,3,4-tetrahydropyrimidine-2,4-dione (3CP6PTHP) and its derivatives.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in various synthetic and characterization studies, reflecting its importance in organic chemistry. The reaction of aldehydes and ammonium acetate with some acetonyl and phenacyl derivatives was corrected to include the formation of related tetrahydropyrimidines, highlighting the compound's utility in synthesizing complex organic molecules (O'callaghan & Mcmurry, 1993). Additionally, reactions of formaldehyde with methylene compounds have been explored, resulting in diverse condensation products and showcasing the compound's versatility in reactions with formaldehyde (Kennedy & Mcmurry, 1969).
Crystal Structure Analysis
The structural analysis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine has been performed, revealing the formation of hydrogen-bonded dimers in crystalline states. This study emphasizes the compound's role in the synthesis and structural elucidation of Schiff bases, contributing to our understanding of molecular interactions and crystal structures (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Synthesis of Pyrimidine Derivatives
Research on synthesizing 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones demonstrates the compound's application in generating novel pyrimidine derivatives. The study showcases how such compounds can undergo reactions with electrophiles, highlighting its potential in developing new chemical entities with possible pharmacological activities (Mekuskiene & Vainilavicius, 2006).
Investigation of Reaction Mechanisms
The scope and limitations of reactions involving 3-imino derivatives of pentane-2,4-diones with organophosphorus reagents have been explored, providing insights into the mechanistic aspects of these reactions. This research contributes to the broader knowledge of organic reaction mechanisms and the synthesis of compounds with potential applications in various fields (Boulos, Abdel-Malek, El-Sayed, & Moharam, 2012).
Propriétés
IUPAC Name |
3-cyclopropyl-6-pentan-3-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-8(4-2)10-7-11(15)14(9-5-6-9)12(16)13-10/h7-9H,3-6H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMVMUXIWADRLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Methoxyamino)methyl]cyclobutan-1-ol](/img/structure/B1484202.png)
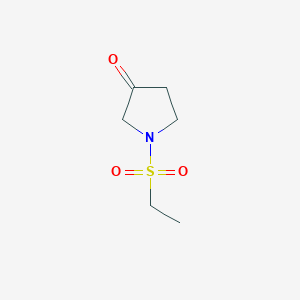
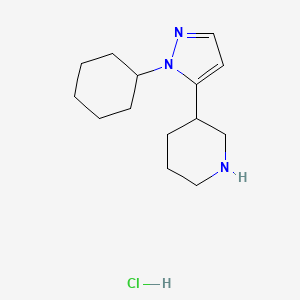


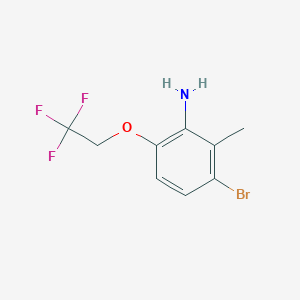
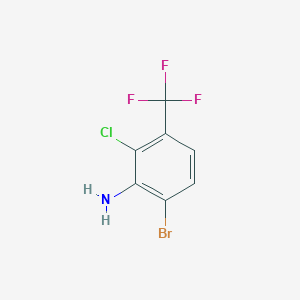
![5-Vinyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B1484215.png)

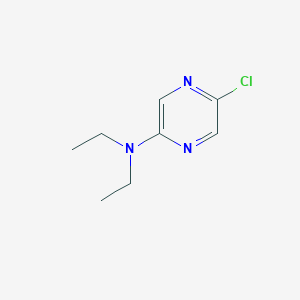
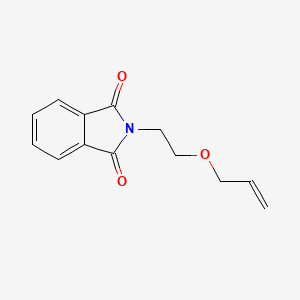
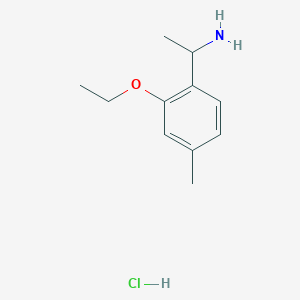
![2-[2-(4-Aminopiperidin-1-yl)-ethyl]isoindole-1,3-dione dihydrochloride](/img/structure/B1484223.png)
